molecular formula C9H5F5O2 B14439038 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride CAS No. 78900-65-9

2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride

Katalognummer: B14439038
CAS-Nummer: 78900-65-9
Molekulargewicht: 240.13 g/mol
InChI-Schlüssel: LYKDQIQZWDYBDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride typically involves the reaction of phenol with a fluorinated acyl fluoride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and quality of the final product. Safety measures are crucial due to the reactive nature of the fluorinated compounds involved .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can react with water to form corresponding acids and alcohols.

    Reduction: The compound can be reduced to form less oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield phenol and fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .

Wissenschaftliche Forschungsanwendungen

2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride is unique due to the presence of both fluorine and phenoxy groups, which provide it with distinct chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

78900-65-9

Molekularformel

C9H5F5O2

Molekulargewicht

240.13 g/mol

IUPAC-Name

2,3,3,3-tetrafluoro-2-phenoxypropanoyl fluoride

InChI

InChI=1S/C9H5F5O2/c10-7(15)8(11,9(12,13)14)16-6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

LYKDQIQZWDYBDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(C(=O)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.